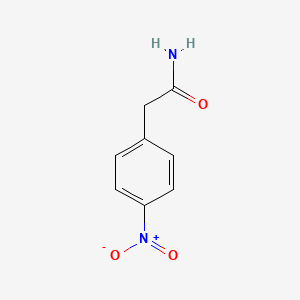

2-(4-Nitrophenyl)acetamide

CAS No.: 6321-12-6

Cat. No.: VC7988690

Molecular Formula: C8H8N2O3

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6321-12-6 |

|---|---|

| Molecular Formula | C8H8N2O3 |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | 2-(4-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C8H8N2O3/c9-8(11)5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2,(H2,9,11) |

| Standard InChI Key | MQNBMOUEKNYZII-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CC(=O)N)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC=C1CC(=O)N)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular structure of 2-(4-Nitrophenyl)acetamide consists of a benzene ring substituted with a nitro group (-NO₂) at the 4-position and an acetamide group (-NHCOCH₃) at the 2-position. This arrangement creates a planar framework with potential for intramolecular hydrogen bonding between the amide hydrogen and the nitro oxygen, influencing its crystallinity and stability .

Table 1: Key Molecular Properties

The nitro group’s electron-withdrawing nature reduces electron density on the aromatic ring, making the compound less reactive toward electrophilic substitution but amenable to nucleophilic aromatic substitution under specific conditions .

Synthesis and Manufacturing

Optimized Methodologies

A patent by CN111004141A describes a related synthesis for 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, highlighting the use of acyl chlorination and methylation steps . While this method targets a methylated derivative, it underscores the feasibility of modifying reaction conditions (e.g., solvent choice, temperature) to isolate 2-(4-Nitrophenyl)acetamide selectively.

Applications in Pharmaceutical Research

Role as a Drug Intermediate

Computational and Experimental Insights

Molecular Dynamics Simulations

In silico studies of analogous compounds reveal that the nitro group’s orientation affects binding affinity. For instance, N-(4-Methoxy-2-nitrophenyl)acetamide exhibits a torsion angle of 6.1° between the methoxy group and the phenyl ring, optimizing hydrophobic interactions . Similar conformational analyses for 2-(4-Nitrophenyl)acetamide could predict its bioavailability and target selectivity.

Spectroscopic Characterization

While experimental data for 2-(4-Nitrophenyl)acetamide are sparse, related compounds exhibit distinct IR peaks at:

-

1650–1680 cm⁻¹ (amide C=O stretch)

-

1520–1550 cm⁻¹ (asymmetric NO₂ stretch)

¹H-NMR spectra typically show signals at δ 2.1–2.3 ppm (acetamide CH₃) and δ 7.5–8.2 ppm (aromatic protons) .

Future Directions

Targeted Drug Development

Further exploration of 2-(4-Nitrophenyl)acetamide’s role in kinase inhibition could yield novel therapeutics for fibrotic and neoplastic diseases. Structure-activity relationship (SAR) studies modifying the nitro or acetamide groups may enhance potency and selectivity.

Green Synthesis Initiatives

Efforts to replace chloroacetyl chloride with less hazardous acylating agents (e.g., acetic anhydride) could improve the sustainability of its synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume